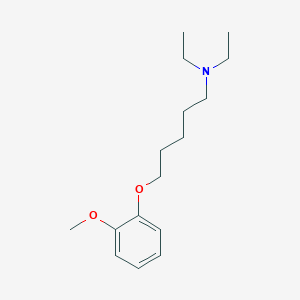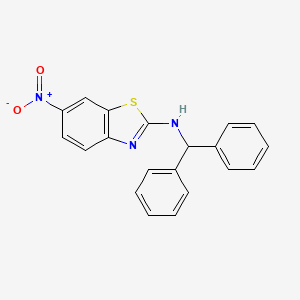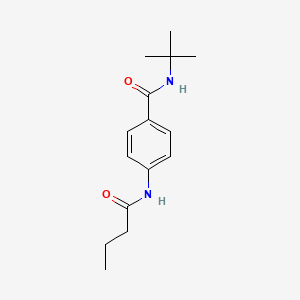![molecular formula C16H15ClN2O4S B4930461 N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as CPIMA, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPIMA is a non-natural amino acid that has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. In
Wirkmechanismus
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes, particularly proteases and kinases, which are involved in various biological processes. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the disruption of various biological pathways, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a variety of biochemical and physiological effects. Inhibition of proteases and kinases can lead to the disruption of various biological pathways, which can be beneficial in certain disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its ability to selectively inhibit enzymes, which can be beneficial in the development of targeted therapies. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have good stability and bioactivity, which makes it an attractive candidate for drug development. However, one limitation of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine. One potential area of research is the development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine-based inhibitors for specific enzymes involved in disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be incorporated into peptide-based drugs to enhance their stability and bioactivity. Further research is also needed to explore the potential anti-inflammatory effects of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acid is attached to a solid support and the peptide chain is elongated step-by-step. In solution-phase synthesis, the amino acid is dissolved in a solvent and reacted with other reagents to form the peptide bond. Both methods have been successfully used to synthesize N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, with SPPS being the preferred method due to its efficiency and ease of purification.
Wissenschaftliche Forschungsanwendungen
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and peptide-based drugs. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used to develop inhibitors for various enzymes, including proteases and kinases, which are involved in various biological processes. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been incorporated into peptide-based drugs to enhance their stability and bioactivity.
Eigenschaften
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11(16(20)21)18-15(12-5-3-2-4-6-12)19-24(22,23)14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYRBBPLOPBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)


![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)

![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)